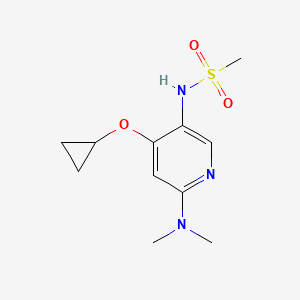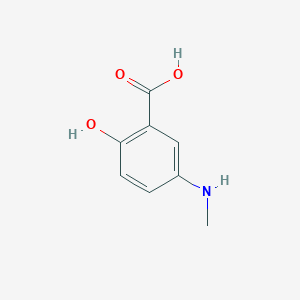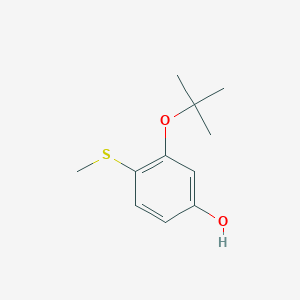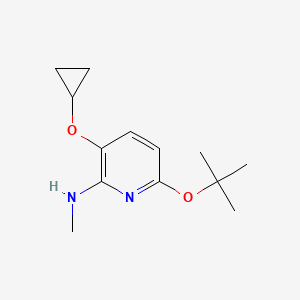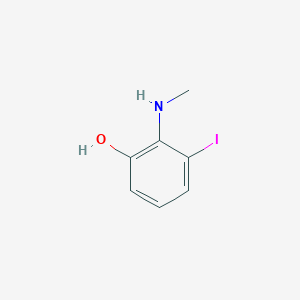
3-Iodo-2-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-(methylamino)phenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylamino)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, such as a methylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing aryl benzeneboronic acid with potassium iodide in a methanol solution, followed by the addition of an oxidizing agent .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Nucleophiles like methylamine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-4-(methylamino)phenol
- 3-Iodo-4-(methylamino)phenol
- 2-Iodo-5-(methylamino)phenol
Uniqueness
3-Iodo-2-(methylamino)phenol is unique due to the specific positioning of the iodine atom and the methylamino group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H8INO |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
3-iodo-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
InChI-Schlüssel |
HQOUVMGKTGBDAK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


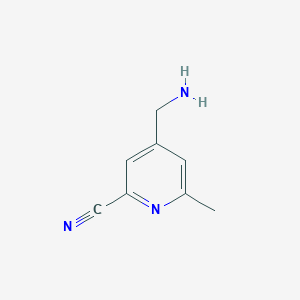
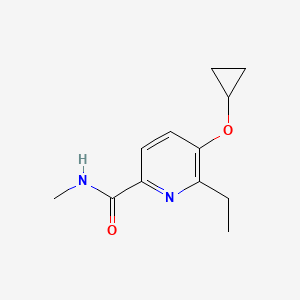
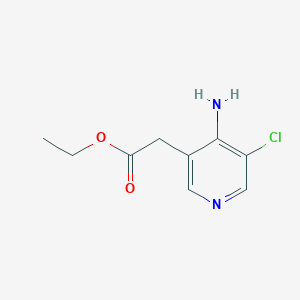
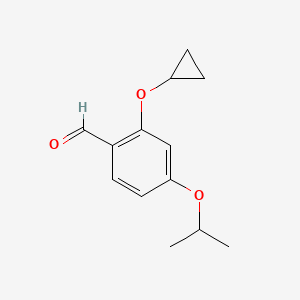
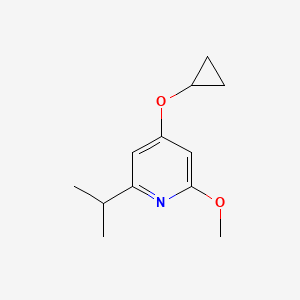
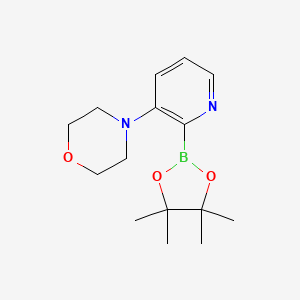
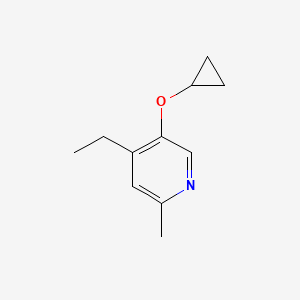

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
